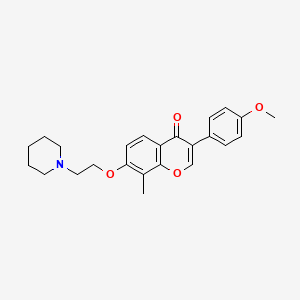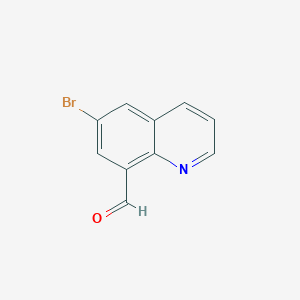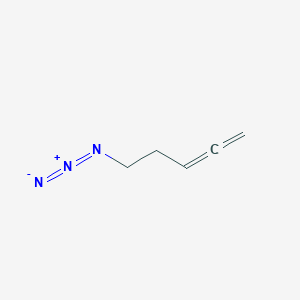
5-Azidopenta-1,2-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azidopenta-1,2-diene is an organic compound with the molecular formula C₅H₇N₃. It is characterized by the presence of an azide group (-N₃) attached to a conjugated diene system. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidopenta-1,2-diene typically involves the reaction of a suitable precursor with sodium azide (NaN₃). One common method is the nucleophilic substitution of an allylic halide with sodium azide under mild conditions. The reaction can be represented as follows:
CH2=CH−CH2−CH2−X+NaN3→CH2=CH−CH2−CH2−N3+NaX
where X is a halogen such as chlorine or bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-Azidopenta-1,2-diene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the azide group.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Substitution: Sodium azide (NaN₃) is a common reagent for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH₄) is used for the reduction of the azide group.
Major Products Formed
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of substituted dienes.
Reduction: Formation of primary amines.
科学研究应用
5-Azidopenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive azide group.
作用机制
The mechanism of action of 5-Azidopenta-1,2-diene involves the reactivity of the azide group and the conjugated diene system. The azide group can undergo cycloaddition reactions, forming stable triazole rings. The conjugated diene system can participate in Diels-Alder reactions, forming six-membered rings. These reactions are facilitated by the electronic properties of the azide and diene groups, which allow for efficient interaction with various reagents and catalysts.
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
2-Methyl-1,3-butadiene (Isoprene): A naturally occurring diene used in the synthesis of natural rubber.
3-Azido-1-propene: A compound with a similar azide group but a different carbon skeleton.
Uniqueness
5-Azidopenta-1,2-diene is unique due to the combination of the azide group and the conjugated diene system. This combination imparts distinct reactivity and allows for a wide range of chemical transformations. The presence of the azide group makes it particularly useful in click chemistry and bioconjugation applications.
属性
InChI |
InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h3H,1,4-5H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZLIBNNLHEIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2940420.png)
![5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2940421.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940422.png)
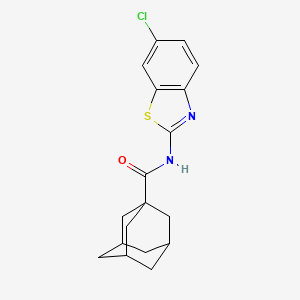

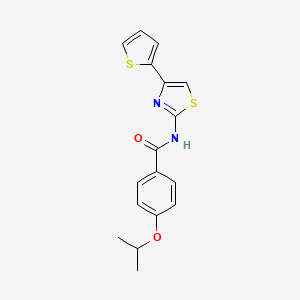
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)

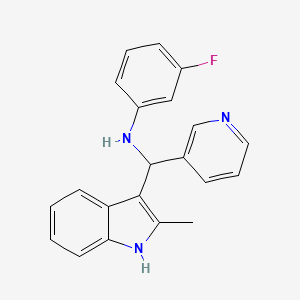
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2940436.png)


